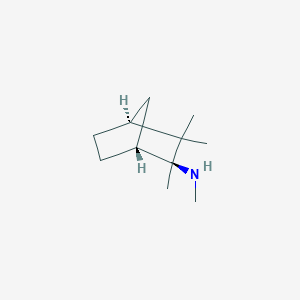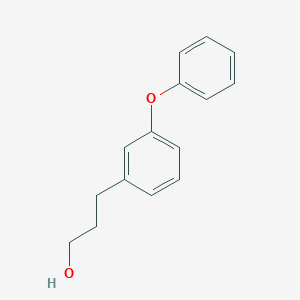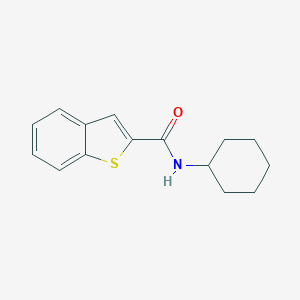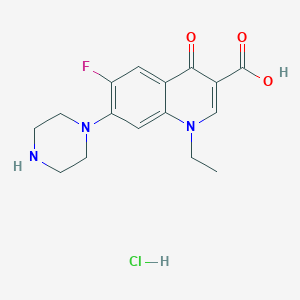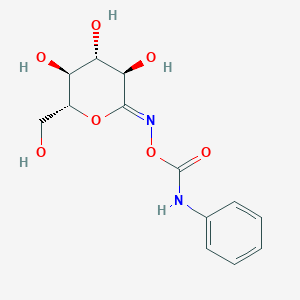
Gluconophylurethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gluconophylurethane is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of phthalic anhydride and is synthesized by reacting phthalic anhydride with gluconolactone. Gluconophylurethane has been studied extensively for its biochemical and physiological effects, mechanism of action, and advantages and limitations in laboratory experiments.
作用機序
The mechanism of action of gluconophylurethane is not well understood. However, it is believed that it acts as a cross-linking agent by reacting with the hydroxyl groups of polyols to form a network of interconnected polymer chains. This cross-linking process results in the formation of a rigid and stable polymer network.
生化学的および生理学的効果
Gluconophylurethane has been studied for its biochemical and physiological effects. It has been found to be non-toxic and biocompatible, making it suitable for use in biomedical applications. Gluconophylurethane has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
実験室実験の利点と制限
Gluconophylurethane has several advantages for use in laboratory experiments. It is a stable and non-volatile compound that can be easily synthesized on a large scale. Gluconophylurethane is also soluble in organic solvents, making it easy to handle and use in laboratory experiments. However, gluconophylurethane has some limitations, such as its limited solubility in water and its tendency to form gels at high concentrations.
将来の方向性
There are several future directions for research on gluconophylurethane. One potential area of research is the development of new applications for gluconophylurethane in biomedical and pharmaceutical fields. Another area of research is the optimization of the synthesis method to improve the yield and purity of gluconophylurethane. In addition, further studies are needed to understand the mechanism of action of gluconophylurethane and its potential applications in tissue engineering and drug delivery systems.
Conclusion
In conclusion, gluconophylurethane is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized by reacting phthalic anhydride with gluconolactone and has been studied extensively for its biochemical and physiological effects, mechanism of action, and advantages and limitations in laboratory experiments. Gluconophylurethane has several potential applications in biomedical and pharmaceutical fields and is a promising compound for further research.
合成法
Gluconophylurethane is synthesized by reacting phthalic anhydride with gluconolactone. The reaction is carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane. The synthesis of gluconophylurethane is a simple and cost-effective process that can be carried out on a large scale.
科学的研究の応用
Gluconophylurethane has been extensively studied for its potential applications in various scientific fields. It has been used as a cross-linking agent in the synthesis of polyurethane foams, coatings, and adhesives. Gluconophylurethane has also been studied for its anti-corrosive properties and has been used as a coating material for metal surfaces. In addition, gluconophylurethane has been studied for its potential applications in drug delivery systems and tissue engineering.
特性
IUPAC Name |
[(Z)-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O7/c16-6-8-9(17)10(18)11(19)12(21-8)15-22-13(20)14-7-4-2-1-3-5-7/h1-5,8-11,16-19H,6H2,(H,14,20)/b15-12-/t8-,9-,10+,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIOBIZYEXDBSE-ABMBDTQUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)ON=C2C(C(C(C(O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)O/N=C\2/[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gluconophylurethane | |
CAS RN |
102579-56-6 |
Source


|
| Record name | Gluconohydroximo-1,5-lactone-N-phenylurethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102579566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

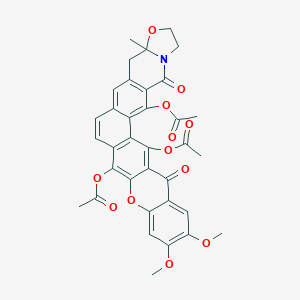

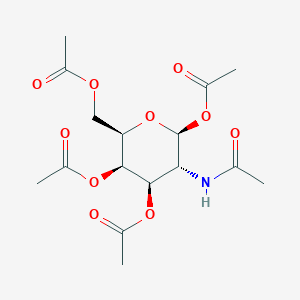
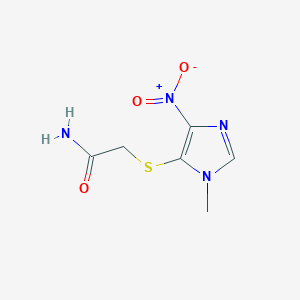
![3-[(2-Naphthylsulfonyl)amino]propanoic acid](/img/structure/B8474.png)
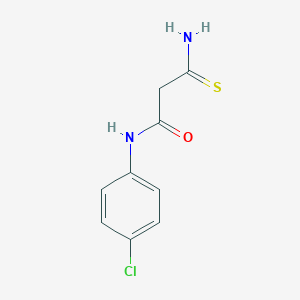
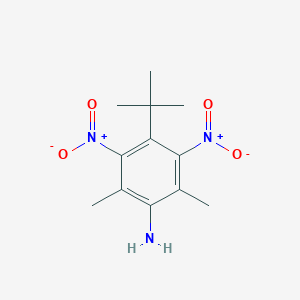
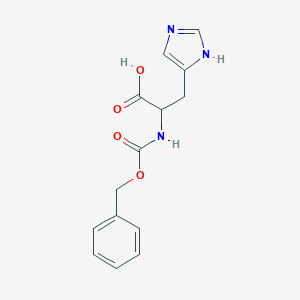
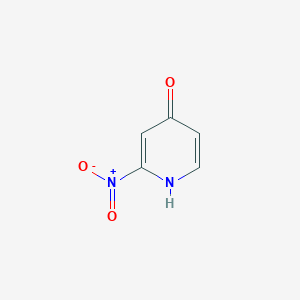
![1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol](/img/structure/B8486.png)
